Dhodh-IN-23
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Overview
Description
DHODH-IN-23 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This enzyme catalyzes the fourth step in the pyrimidine biosynthesis pathway, converting dihydroorotate to orotate. Inhibiting DHODH disrupts pyrimidine synthesis, leading to nucleotide depletion, which can result in cell cycle arrest and apoptosis. DHODH inhibitors, including this compound, have shown promise in treating various diseases, including cancer and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DHODH-IN-23 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation, alkylation, or acylation.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
DHODH-IN-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within this compound to their reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
DHODH-IN-23 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine biosynthesis and its inhibition.
Biology: Employed in cellular and molecular biology research to investigate the effects of DHODH inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and viral infections.
Mechanism of Action
DHODH-IN-23 exerts its effects by inhibiting the activity of dihydroorotate dehydrogenase. This inhibition leads to a depletion of intracellular pyrimidine nucleotide pools, resulting in the disruption of DNA and RNA synthesis. The molecular targets and pathways involved include:
DHODH Enzyme: Direct inhibition of DHODH prevents the conversion of dihydroorotate to orotate.
Pyrimidine Biosynthesis Pathway: Disruption of this pathway leads to nucleotide starvation, affecting rapidly proliferating cells.
Cell Cycle Arrest and Apoptosis: The depletion of nucleotides triggers cell cycle arrest and apoptosis, particularly in cancer cells and activated immune cells
Comparison with Similar Compounds
Similar Compounds
Leflunomide: Another DHODH inhibitor used to treat rheumatoid arthritis.
Brequinar: A potent DHODH inhibitor with anticancer properties.
PTC299: A DHODH inhibitor investigated for its potential in treating myelodysplastic syndromes and other cancers
Uniqueness of DHODH-IN-23
This compound is unique due to its specific binding affinity and selectivity for DHODH. It has shown promising results in preclinical studies, demonstrating potent inhibition of DHODH and significant antiproliferative effects in cancer models. Its unique chemical structure and functional groups contribute to its distinct pharmacological profile compared to other DHODH inhibitors .
Properties
Molecular Formula |
C24H21ClFNO4 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[[4-(3-butoxyphenyl)-2-chloro-6-fluorophenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C24H21ClFNO4/c1-2-3-11-31-17-8-6-7-15(12-17)16-13-20(25)22(21(26)14-16)27-23(28)18-9-4-5-10-19(18)24(29)30/h4-10,12-14H,2-3,11H2,1H3,(H,27,28)(H,29,30) |
InChI Key |
YETZVOVKXKTYRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=CC(=C(C(=C2)Cl)NC(=O)C3=CC=CC=C3C(=O)O)F |
Origin of Product |
United States |
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